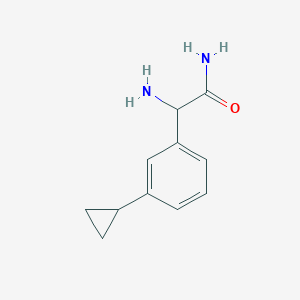

2-amino-2-(3-cyclopropylphenyl)acetamide

説明

2-Amino-2-(3-cyclopropylphenyl)acetamide is a substituted acetamide derivative characterized by a cyclopropane ring attached to the phenyl group at the meta position. The compound’s structure combines an acetamide backbone with a cyclopropylphenyl substituent, which confers unique steric and electronic properties.

特性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

2-amino-2-(3-cyclopropylphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O/c12-10(11(13)14)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5,12H2,(H2,13,14) |

InChIキー |

PMQOVYRVRQNZGM-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CC(=CC=C2)C(C(=O)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-cyclopropylphenyl)acetamide typically involves the reaction of 3-cyclopropylbenzaldehyde with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-cyclopropylbenzaldehyde using ammonia or a primary amine, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide derivative .

Industrial Production Methods

Industrial production of 2-amino-2-(3-cyclopropylphenyl)acetamide may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-amino-2-(3-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted acetamides (substitution) .

科学的研究の応用

2-amino-2-(3-cyclopropylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-amino-2-(3-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table summarizes key structural analogs of 2-amino-2-(3-cyclopropylphenyl)acetamide, highlighting substituent variations and their implications:

Key Observations:

- Cyclopropyl vs. Hydroxyl/Halogen Substituents : The cyclopropyl group introduces steric bulk and lipophilicity compared to polar hydroxyl or electron-withdrawing halogen groups. This may enhance membrane permeability but reduce aqueous solubility .

- Amino Acid Derivatives: Compounds like (R)-2-amino-2-(4-hydroxyphenyl)acetic acid exhibit ionic character due to carboxylic acid groups, contrasting with the neutral acetamide backbone of the target compound .

Example Syntheses:

2-Amino-2-(2-hydroxyphenyl)acetamide Derivatives: Route: Phenylglycine → Reaction with propyl carbonic anhydride → Cyclization to 2-coumaranone via elimination . Applicability: Cyclopropane-containing analogs may require cyclopropanation steps (e.g., Simmons–Smith reaction) prior to acetamide formation.

Nitro Group Reduction: Example: 2-(4-Nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide → Reduction with Zn/HCl → 2-Aminophenyl derivative . Relevance: A nitro-substituted precursor could be reduced to introduce the amino group in the target compound.

Chloroacetamide Derivatives :

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity:

- Collagenase Inhibition: Analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibit IC50 values correlated with substituent positioning. The dichlorobenzyl group achieves Gibbs free energy values of −6.4 to −6.5 kcal/mol via π–π interactions and H-bonding .

- Cyclopropyl Impact : The cyclopropyl group’s rigidity may mimic aromatic rings in binding pockets while offering metabolic resistance compared to labile substituents (e.g., nitro groups ).

Solubility and Stability:

- Lipophilicity : Cyclopropylphenyl substitution likely increases logP compared to hydroxyl or methoxy analogs, aligning with trends observed in chloroacetamides .

- Stability : Cyclopropane’s strain energy may predispose the compound to ring-opening under acidic conditions, contrasting with stable halogenated derivatives .

生物活性

2-Amino-2-(3-cyclopropylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-amino-2-(3-cyclopropylphenyl)acetamide can be represented as follows:

This compound features an amine group and a cyclopropyl-substituted phenyl ring, which are critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of 2-amino-2-(3-cyclopropylphenyl)acetamide exhibit significant antibacterial properties. For instance, a related compound was shown to inhibit biofilm formation in uropathogenic Escherichia coli strains, suggesting a potential application in treating urinary tract infections . The structure-activity relationship studies indicated that modifications to the amide group are crucial for enhancing antibacterial efficacy.

| Compound | Activity | Target Pathogen |

|---|---|---|

| 2-Amino-2-(3-cyclopropylphenyl)acetamide | Moderate Inhibition | E. coli |

| Derivative A | Strong Inhibition | S. aureus |

| Derivative B | Weak Inhibition | P. aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that 2-amino-2-(3-cyclopropylphenyl)acetamide and its analogs possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of lung carcinoma cells (A549) and breast cancer cells (MCF7) .

The mechanism appears to involve the induction of apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9 .

The biological activity of 2-amino-2-(3-cyclopropylphenyl)acetamide is thought to be mediated through several mechanisms:

- Inhibition of Biofilm Formation : The compound disrupts pili formation in bacteria, preventing biofilm development without affecting bacterial growth directly .

- Caspase Activation : In cancer cells, the compound induces apoptosis via the activation of caspases, leading to programmed cell death .

- Structural Modifications : SAR studies indicate that variations in the amine and acetamide groups significantly influence both antibacterial and anticancer activities .

Case Studies

Several case studies highlight the effectiveness of 2-amino-2-(3-cyclopropylphenyl)acetamide derivatives:

- Study on Uropathogenic E. coli : A series of analogs were synthesized and tested for their ability to inhibit biofilm formation in E. coli. The most effective compounds demonstrated low micromolar inhibitory concentrations .

- Anticancer Evaluation : In a study evaluating various derivatives against A549 lung carcinoma cells, one compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。